![molecular formula C₂₆H₂₉NO B140707 (E)-Tamoxifen CAS No. 13002-65-8](/img/structure/B140707.png)
(E)-Tamoxifen
Overview
Description
(E)-Tamoxifen is an important anti-estrogen drug used in the treatment of breast cancer. It is a synthetic analogue of the natural hormone, estradiol, and acts as a selective estrogen receptor modulator (SERM). In the early 1960s, (E)-Tamoxifen was developed as a potential treatment for breast cancer, and its use has since become widespread. It is now used to treat both early and advanced stages of breast cancer, as well as to reduce the risk of recurrence in women who have already been treated for the disease. In addition to its therapeutic applications, (E)-Tamoxifen has been extensively studied in laboratory experiments, and is widely used as a tool to study the role of estradiol in different physiological processes.
Scientific Research Applications
Breast Cancer Treatment
(E)-Tamoxifen is widely used in the treatment of hormone receptor-positive breast cancer. It functions as a selective estrogen receptor modulator (SERM), blocking estrogen’s effects, which can promote the growth of breast cancer cells .
Breast Cancer Prevention
In addition to treatment, (E)-Tamoxifen is also used for breast cancer prevention, particularly in women at high risk for developing the disease .
Understanding Drug Resistance
Research into tamoxifen resistance has made significant progress, helping scientists understand the mechanisms behind protective autophagy of drug-resistant cells and cell cycle regulators .
Genetic Research
In animal studies, (E)-Tamoxifen is administered to trigger tissue-specific gene expression in genetically modified animals, which is crucial for understanding gene functions and disease mechanisms .
Carcinogenic Research
The International Agency for Research on Cancer (IARC) lists Tamoxifen as a known human carcinogen, making it a subject of study in carcinogenic research to understand its effects and risks .
Each application provides valuable insights into different aspects of medical and scientific research, showcasing (E)-Tamoxifen’s versatility as a research tool.
National Cancer Institute - Long-Term Data from 20 Trials Confirm Tamoxifen’s Long-Lasting Benefit American Cancer Society - Breast Cancer Prevention: Tamoxifen and Raloxifene Frontiers - Progress in the Understanding of the Mechanism of Tamoxifen Resistance Western University - GUIDELINES FOR THE USE OF TAMOXIFEN IN ANIMAL RESEARCH
Mechanism of Action
Target of Action
Tamoxifen is a selective estrogen receptor modulator (SERM) used to treat estrogen receptor positive breast cancer . The primary targets of Tamoxifen are the estrogen receptors (ERα and/or β) . These receptors play a crucial role in the growth and development of breast cancer cells .
Mode of Action
Tamoxifen acts as an antagonist or agonist of estrogen, depending on the target species . It competes with estradiol (E2) at the receptor site, blocking the promotional role of E2 in breast cancer . It can form a stable complex with the estrogen receptor and transport into the nucleus to prevent chromosome gene opening and inhibit the growth and development of cancer cells .
Biochemical Pathways
Tamoxifen requires enzymatic activation by cytochrome P450 (CYP) enzymes for the formation of active metabolites 4-hydroxytamoxifen and endoxifen . The polymorphic CYP2D6 is the key enzyme in this biotransformation . Genetic variants and drug interaction by CYP2D6 inhibitors influence the plasma concentrations of active tamoxifen metabolites .
Pharmacokinetics
Tamoxifen’s pharmacokinetics is influenced by cytochrome P450 genetic polymorphisms. Polymorphisms in the CYP2D6 gene, and to a lesser degree in the CYP3A4 gene, influence tamoxifen metabolism resulting in variation in tamoxifen metabolites . Older patients have significantly higher concentrations of tamoxifen and its demethylated metabolites, independent of CYP2D6 or CYP3A4 gene polymorphisms .
Result of Action
Tamoxifen blocks growth in cancer cells, providing protection for many patients . It appears to act like estrogen in bone cells, actually providing the proper signals for bone maintenance . It has a range of effects, sometimes blocking the action of the receptor, but other times actually activating it .
properties
IUPAC Name |
2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3/h5-18H,4,19-20H2,1-3H3/b26-25+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKANXQFJJICGDU-OCEACIFDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/C1=CC=CC=C1)\C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701317495 | |
Record name | (E)-Tamoxifen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701317495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-Tamoxifen | |
CAS RN |
13002-65-8 | |
Record name | (E)-Tamoxifen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13002-65-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | cis-Tamoxifen | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013002658 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-Tamoxifen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701317495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | {2-[3-(1,2-Diphenyl-but-1-enyl)-phenoxy]ethyl}-dimethyl-amin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TAMOXIFEN, (E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56SY0DIL6N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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